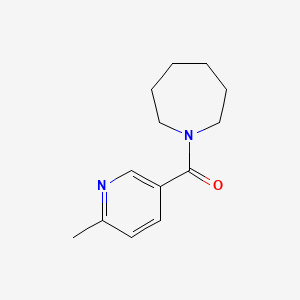
N-(cyclopropylmethyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)cyclohexanecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a non-opioid analgesic that has been shown to have potential as a treatment for chronic pain.
Mechanism of Action
The mechanism of action for N-(cyclopropylmethyl)cyclohexanecarboxamide involves the inhibition of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in the transmission of pain signals in the brain. By inhibiting the NMDA receptor, this compound is able to reduce the transmission of pain signals, resulting in pain relief. Additionally, the inhibition of the NMDA receptor has been shown to reduce the rewarding effects of drugs of abuse, making this compound a potential treatment for addiction. Furthermore, the inhibition of the NMDA receptor has been shown to have antidepressant effects, making this compound a potential treatment for depression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce pain sensitivity in animal models, indicating its potential as a non-opioid analgesic. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models, indicating its potential as a treatment for addiction. Furthermore, this compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons, indicating its potential as a treatment for depression.
Advantages and Limitations for Lab Experiments
One advantage of using N-(cyclopropylmethyl)cyclohexanecarboxamide in lab experiments is its non-opioid nature, making it a potential alternative to traditional pain medication. Additionally, this compound has been shown to have a low potential for abuse, making it a safer option for addiction research. However, one limitation of using this compound in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for research on N-(cyclopropylmethyl)cyclohexanecarboxamide. One direction is to further investigate its potential as a non-opioid analgesic. Additionally, further research is needed to determine the optimal dosage and administration of this compound for pain management. Furthermore, research is needed to determine the long-term effects of this compound use. Another direction is to further investigate its potential as a treatment for addiction and depression. Additionally, research is needed to determine the optimal dosage and administration of this compound for addiction and depression treatment. Finally, research is needed to investigate the potential side effects of this compound use.
Synthesis Methods
The synthesis method for N-(cyclopropylmethyl)cyclohexanecarboxamide involves the reaction of cyclohexanecarboxylic acid with cyclopropylmethylamine. The resulting product is then purified through recrystallization. The final product is a white crystalline solid with a melting point of 107-109°C.
Scientific Research Applications
N-(cyclopropylmethyl)cyclohexanecarboxamide has been used in various scientific research studies, including studies on pain management, addiction, and depression. This compound has been shown to have potential as a non-opioid analgesic, making it a promising alternative to traditional pain medication. Additionally, this compound has been shown to reduce the rewarding effects of drugs of abuse, making it a potential treatment for addiction. Furthermore, this compound has been shown to have antidepressant effects, making it a potential treatment for depression.
Properties
IUPAC Name |
N-(cyclopropylmethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-11(12-8-9-6-7-9)10-4-2-1-3-5-10/h9-10H,1-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCPYDUQWTZNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
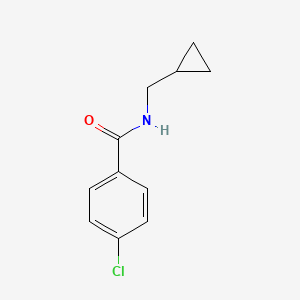
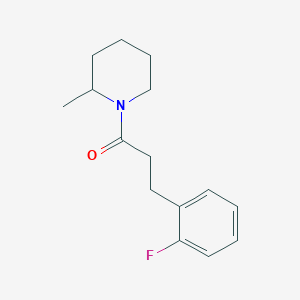
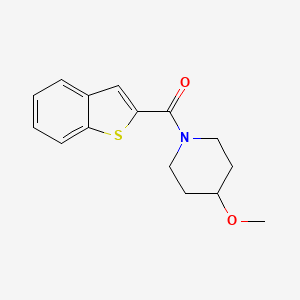




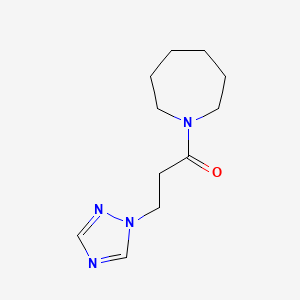
![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)
![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)

